molecular formula C10H12ClN3O2 B1522953 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride CAS No. 1251925-45-7

2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride

Cat. No. B1522953
CAS RN: 1251925-45-7
M. Wt: 241.67 g/mol
InChI Key: YNTHZBTZNUXELC-UHFFFAOYSA-N
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Description

The compound “2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride” belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Antibacterial Properties

The structural analogs of 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride, particularly those incorporating the 1,2,4-oxadiazole moiety, have been investigated for their antibacterial properties. Studies on Schiff base compounds featuring oxadiazole rings have shown that these compounds possess significant antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus. The potency of these antibacterial activities varies with the substitution pattern on the oxadiazole ring, highlighting the potential for designing new antibacterial agents based on this scaffold (Kakanejadifard et al., 2013).

Antimicrobial Evaluation

Another area of interest is the antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides. A series of 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones were synthesized and tested for their antibacterial and antifungal activities. Compounds from this series exhibited significant activity against strains of S. aureus and P. aeruginosa, suggesting that the 1,3,4-oxadiazole moiety could be a beneficial structural component in the development of new antimicrobial agents (Fuloria et al., 2009).

Corrosion Inhibition

The oxadiazole derivatives have also been explored for their application in corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations have shown that certain oxadiazole derivatives can effectively inhibit the corrosion of iron, with their efficiency correlated to specific quantum chemical parameters. This suggests the utility of oxadiazole derivatives in the formulation of corrosion inhibitors for metal protection, which is crucial for extending the lifespan of metal components in various industrial applications (Kaya et al., 2016).

Safety and Hazards

The compound is classified as harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Biochemical Analysis

Biochemical Properties

Oxadiazoles are known to interact with various enzymes, proteins, and other biomolecules . They can form hydrogen bonds due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This allows them to interact with various biomolecules, influencing biochemical reactions.

Cellular Effects

Oxadiazoles have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some oxadiazoles have been reported to exhibit good stability .

Dosage Effects in Animal Models

The effects of 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride at different dosages in animal models have not been reported. The effects of other oxadiazoles at different dosages have been studied .

Metabolic Pathways

Oxadiazoles can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Other oxadiazoles can interact with various transporters or binding proteins .

Subcellular Localization

Some oxadiazoles have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

IUPAC Name

2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-8(6-14)10-12-9(13-15-10)7-4-2-1-3-5-7;/h1-5,8,14H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTHZBTZNUXELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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